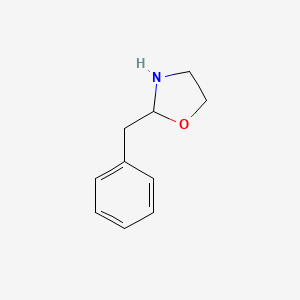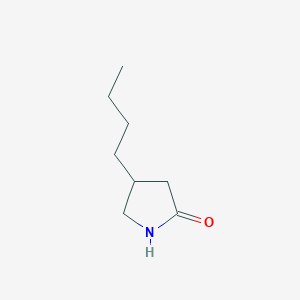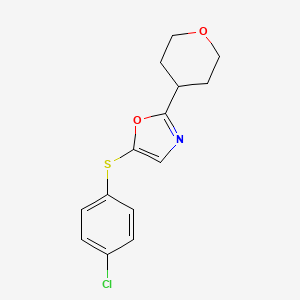
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is a heterocyclic compound that features a unique combination of a chlorophenyl group, a sulfanyl linkage, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol is reacted with the oxazole intermediate.
Attachment of the Tetrahydropyran Group: This can be done through various methods, including alkylation reactions where the tetrahydropyran moiety is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has shown antiviral activity.
Indole Derivatives: Indole derivatives also feature heterocyclic rings and have diverse biological activities.
Uniqueness
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is unique due to its combination of a chlorophenyl group, a sulfanyl linkage, and an oxazole ring, which together confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C14H14ClNO2S |
|---|---|
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-1-3-12(4-2-11)19-13-9-16-14(18-13)10-5-7-17-8-6-10/h1-4,9-10H,5-8H2 |
Clé InChI |
SOZOJFZIKSOFOH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=NC=C(O2)SC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
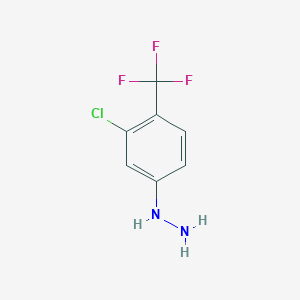
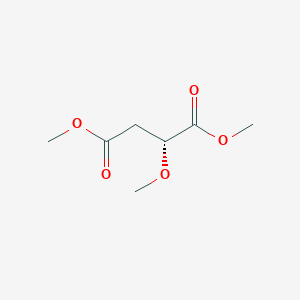
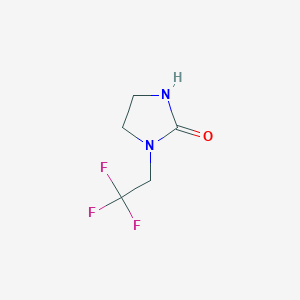
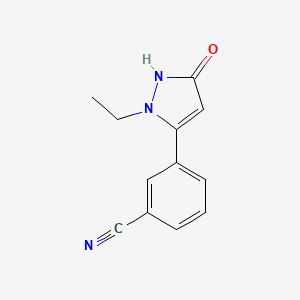
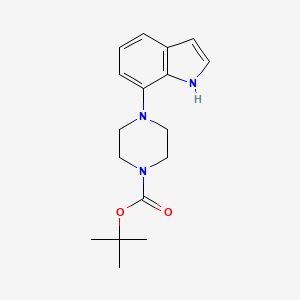
![[6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-yl]methanol](/img/structure/B8665847.png)
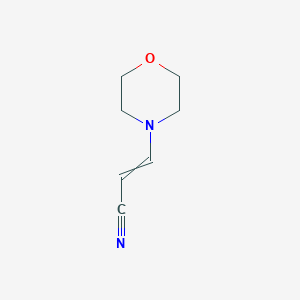
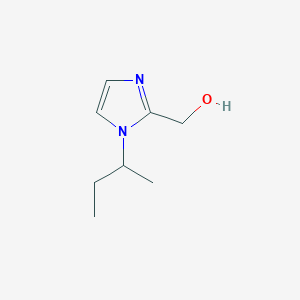
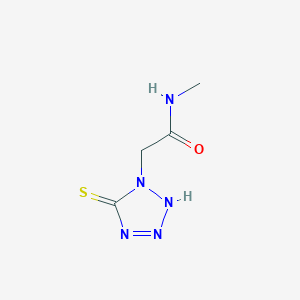
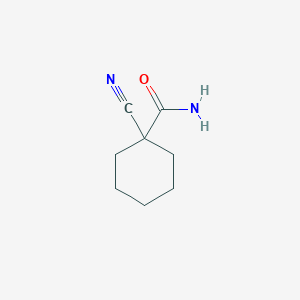
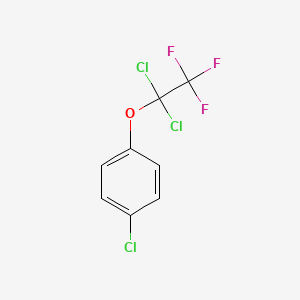
![Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8665877.png)
